2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one
Description
2-Methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is a synthetic small molecule characterized by a piperazine core substituted with a 1-methylindole-2-carbonyl group and a 2-methylpropan-1-one moiety. The indole-piperazine-carbonyl-propanone scaffold is critical for its physicochemical properties, including lipophilicity and metabolic stability, which influence its pharmacokinetic profile .
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methyl-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O2/c1-13(2)17(22)20-8-10-21(11-9-20)18(23)16-12-14-6-4-5-7-15(14)19(16)3/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
LRAPVRDURRLPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a dihaloalkane.
Coupling of Indole and Piperazine: The indole moiety is then coupled with the piperazine ring through a carbonylation reaction, using reagents such as phosgene or triphosgene.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperazine, including those similar to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (SK-LU-1), and hepatocellular carcinoma (HepG2) cells. For instance, Mannich bases derived from piperazine have been highlighted for their cytotoxic activity against these cell lines, demonstrating IC50 values lower than 2 μg/mL for some derivatives .
Neurological Disorders
The indole structure within the compound is associated with neuropharmacological effects. Compounds featuring indole and piperazine moieties have been studied for their potential in treating neurological disorders such as depression and anxiety. The mechanism often involves modulation of serotonin receptors, which are crucial in mood regulation .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of compounds related to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one. Research indicates that certain derivatives possess moderate to good activity against a range of microorganisms including Staphylococcus aureus and Enterococcus faecalis . The incorporation of different functional groups can enhance the antimicrobial efficacy of these compounds.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated a series of piperazine derivatives for their anticancer activity. Among these, a compound structurally similar to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one demonstrated promising results against multiple cancer cell lines. The study concluded that modifications to the piperazine ring significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuroactive compounds, researchers synthesized various indole-piperazine derivatives and assessed their effects on serotonin receptors. The results indicated that certain analogs exhibited high affinity for serotonin receptors, suggesting potential therapeutic applications in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The compound can also interfere with cell signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound shares structural similarities with several piperazine-indole derivatives, differing primarily in substituents on the piperazine ring, indole moiety, or the ketone group. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Impact on Lipophilicity: The benzyl group in (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Metabolic Stability: The 2-methylpropan-1-one group in the target compound likely confers resistance to oxidative metabolism compared to unsubstituted ketones (e.g., ethanone derivatives) .
For example:
- Cinnamoyl-piperazine derivatives () show antimicrobial and anticancer properties due to their planar aromatic systems .
- Fluoro-substituted indoles () are linked to inhibition of AAA ATPases like p97, a target in cancer therapy .
Synthetic Accessibility :
- The target compound’s synthesis likely follows established methods for piperazine acylation, as seen in the preparation of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one (), involving condensation of carboxylic acids with piperazines .
Biological Activity
2-Methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one, also known by its CAS number 1081133-21-2, is a compound of interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is with a molecular weight of 313.4 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O2 |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 1081133-21-2 |
Synthesis
The synthesis of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent acylation with indole derivatives. Detailed synthetic pathways can be found in specialized literature focusing on indole derivatives and their modifications.
Antimicrobial Activity
Research has indicated that compounds similar to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of related indole derivatives against various bacterial strains, suggesting that the presence of the indole structure enhances antimicrobial activity due to its ability to interact with bacterial cell membranes .
Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been observed in preliminary studies. For instance, it was noted that indole-based compounds could act as inhibitors of specific kinases involved in tumor growth .
Neuropharmacological Effects
The piperazine moiety in this compound suggests potential neuropharmacological effects. Piperazine derivatives have been studied for their anxiolytic and antidepressant activities. The combination of the piperazine and indole structures may offer synergistic effects beneficial for treating mood disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of indole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-y}propan-1-one exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .
Case Study 2: Anticancer Activity
A comparative analysis of several indole derivatives revealed that those containing the piperazine ring demonstrated higher cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells). The IC50 values for these compounds were significantly lower than those lacking the piperazine structure, suggesting enhanced efficacy in targeting cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
